molecular formula C13H10BrN B8787412 Benzylidene-(3-bromophenyl)-amine CAS No. 20534-67-2

Benzylidene-(3-bromophenyl)-amine

Cat. No.: B8787412
CAS No.: 20534-67-2
M. Wt: 260.13 g/mol
InChI Key: VDPUMIMWQUCITF-UHFFFAOYSA-N
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Description

Benzylidene-(3-bromophenyl)-amine is a Schiff base (imine) with the molecular formula C₁₃H₁₀BrN and a molecular weight of 260.129 g/mol . Its structure consists of a benzylidene group (C₆H₅–CH=) linked to a 3-bromophenylamine moiety. Key physicochemical properties include:

  • Enthalpy of formation (ΔfH°gas): 258.49 kJ/mol (Joback method)
  • Vaporization enthalpy (ΔvapH°): 59.50 kJ/mol
  • Octanol-water partition coefficient (logP): 4.200 (Crippen method)
  • Boiling point (Tboil): 698.02 K (424.87°C) .

Gas chromatography data using a non-polar SE-30 column shows a Kovats retention index of 2068 under isothermal conditions at 280°C . The compound’s bromine substituent at the 3-position on the phenyl ring enhances its electronic polarization, making it relevant in coordination chemistry and materials science.

Properties

CAS No.

20534-67-2

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

N-(3-bromophenyl)-1-phenylmethanimine

InChI

InChI=1S/C13H10BrN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-10H

InChI Key

VDPUMIMWQUCITF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC(=CC=C2)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Benzylidene-(3-bromophenyl)-amine has been investigated for its potential therapeutic applications. The compound is structurally related to various bioactive molecules, including those used in cancer treatment and other diseases. For instance, derivatives of benzylidene amines have shown promise as anti-cancer agents due to their ability to interact with biological targets effectively.

Case Study: Anticancer Activity
Recent studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, a study published in Nature reported that compounds with similar structures effectively inhibit tumor growth by inducing apoptosis in cancer cells . This highlights the potential of benzylidene derivatives in drug development.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block for creating diverse chemical entities.

Synthesis Techniques
Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound through photochemical reactions. A notable method involves the use of visible light to facilitate the formation of α-tertiary o-hydroxybenzylamines from readily available precursors . This approach not only simplifies the synthesis but also enhances the yield and functional group tolerance.

Material Science

In materials science, this compound has been explored for its potential applications in developing new materials with specific properties. Its unique molecular structure allows for modifications that can lead to materials with enhanced electrical or optical characteristics.

Research Insights
Studies have indicated that incorporating this compound into polymer matrices can improve their mechanical properties and thermal stability. This makes it suitable for applications in electronics and photonics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares Benzylidene-(3-bromophenyl)-amine with analogous Schiff bases and benzylamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) logP Boiling Point (K) Notable Applications/Properties
This compound C₁₃H₁₀BrN 260.129 3-Br on phenyl 4.200 698.02 Corrosion inhibition potential
Benzylidene-(2-methoxy-phenyl)-amine C₁₄H₁₃NO 211.26 2-OCH₃ on phenyl N/A N/A Mixed-type corrosion inhibitor for Al in HCl
(4-Nitro-benzylidene)-(2-methoxy-phenyl)-amine C₁₄H₁₂N₂O₃ 256.26 4-NO₂, 2-OCH₃ on phenyl N/A N/A Highest inhibition efficiency (~90% at 1 mM)
Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine C₁₈H₂₁NO 267.37 4-OCH₃, allyl chain N/A N/A Homoallylic amine synthesis intermediate
(3-BROMOBENZYL)-(1-PHENYLETHYL)AMINE C₁₅H₁₆BrN 290.20 3-Br, branched alkyl chain N/A N/A Pharmaceutical intermediate

Key Observations:

  • Substituent Position and Electronic Effects: The 3-bromo group in the target compound provides moderate electron-withdrawing effects, contrasting with the strong electron-withdrawing nitro group in (4-Nitro-benzylidene)-(2-methoxy-phenyl)-amine, which enhances corrosion inhibition efficiency in acidic environments .
  • logP Trends: The bromine atom increases hydrophobicity (logP = 4.2) compared to methoxy-substituted analogs (e.g., benzylidene-(3-methoxy-phenethyl)-amine, logP ~3.8) .
  • Thermal Stability: Higher boiling points correlate with halogenated derivatives (e.g., 698.02 K for the target compound vs. ~700 K for benzylidene-(4-ethoxyphenyl)-amine) .

Reactivity and Functionalization Pathways

  • Synthesis: this compound is typically synthesized via condensation of 3-bromoaniline with benzaldehyde. Similar compounds, such as homoallylic amines (e.g., Entry 6a–6f), are prepared using allyl tributyl stannane under Pd-catalyzed conditions .
  • Coordination Chemistry: The bromine atom in the target compound can act as a weak Lewis acid site, unlike methoxy or nitro groups, which are purely electron-directing. This property is exploited in cyclometalated iridium complexes for catalytic N-alkylation reactions .

Q & A

Basic Research Questions

Q. What is the correct IUPAC nomenclature for Benzylidene-(3-bromophenyl)-amine, and how is it classified in amine chemistry?

  • The IUPAC name follows the format Schiff base derivative, where the parent amine (3-bromoaniline) reacts with benzaldehyde. The compound is systematically named N-(3-bromophenyl)-1-phenylmethanimine . It is classified as a secondary amine due to the imine (-NH-) linkage formed between the aromatic aldehyde and the 3-bromoaniline moiety. Structural confirmation requires spectroscopic methods (e.g., 1^1H/13^13C NMR) and X-ray crystallography to verify the imine bond geometry .

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • The synthesis involves condensation of 3-bromoaniline with benzaldehyde in anhydrous ethanol under reflux, catalyzed by acetic acid. Key parameters for optimization include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require strict anhydrous conditions.
  • Catalyst : Acidic (e.g., HCl) or Lewis acid catalysts (e.g., ZnCl2_2) can accelerate imine formation.
  • Stoichiometry : A 1:1 molar ratio of amine to aldehyde minimizes side products.
    Yields typically range from 70–85%, with purity confirmed via HPLC or TLC .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its electronic properties and reactivity in coordination chemistry?

  • The electron-withdrawing bromine group at the meta position increases the electrophilicity of the imine nitrogen, enhancing its ability to coordinate with transition metals (e.g., Cu2+^{2+}, Pd2+^{2+}). Computational studies (DFT) reveal a reduced electron density at the imine N-atom (~0.15 eV lower than non-brominated analogs), favoring chelation. This property is critical for designing metal-organic frameworks (MOFs) or catalysts, where ligand stability and redox activity are paramount .

Q. What methodologies are recommended for analyzing contradictory data in the corrosion inhibition efficiency of Schiff base derivatives like this compound?

  • Contradictions in corrosion inhibition studies (e.g., variable efficiency in acidic vs. neutral media) can be resolved via:

  • Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance and double-layer capacitance to assess inhibitor adsorption.
  • Polarization Curves : Determines if the compound acts as a mixed-type or cathodic/anodic inhibitor.
  • Temperature-dependent studies : Evaluates thermodynamic parameters (e.g., ΔGads_{ads}) to confirm physisorption vs. chemisorption mechanisms.
    For example, Schiff bases with electron-withdrawing groups (e.g., -Br) show higher inhibition efficiency (~90%) in 1 M HCl due to stronger adsorption on metal surfaces compared to non-halogenated analogs .

Q. How can structural modifications of this compound enhance its biological activity, and what assays validate these effects?

  • Introducing electron-donating groups (e.g., -OCH3_3) at the benzylidene ring can improve antimicrobial or anticancer activity. Key assays include:

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial disk diffusion : Evaluates zone of inhibition against Gram-positive/negative bacteria.
  • Molecular docking : Predicts binding affinity to target enzymes (e.g., topoisomerase II).
    Derivatives with para-methoxy substitutions exhibit 2–3× higher bioactivity compared to the parent compound, likely due to enhanced membrane permeability .

Data Contradiction Analysis

Q. Why do some studies report low thermal stability for this compound, while others suggest robustness in high-temperature applications?

  • Discrepancies arise from differences in sample preparation and analytical methods:

  • TGA vs. DSC : Thermogravimetric analysis (TGA) under nitrogen may show decomposition at 180–200°C, while differential scanning calorimetry (DSC) in sealed pans might delay degradation.
  • Crystallinity : Amorphous samples degrade faster than crystalline forms. Recrystallization from ethanol improves thermal stability by ~20°C.
  • Metal coordination : Complexation with transition metals (e.g., Cu) increases decomposition temperatures by stabilizing the imine bond .

Methodological Recommendations

  • Characterization : Combine FT-IR (C=N stretch at ~1600–1650 cm1^{-1}) with 1^1H NMR (imine proton at δ 8.3–8.5 ppm) for unambiguous identification .
  • Applications : Prioritize electrochemical testing for corrosion inhibition and in vitro bioassays for biological activity screening .

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